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molecular formula C8H12O4 B8606576 1-(1-Hydroxyethyl)-3-oxocyclopentanecarboxylic acid

1-(1-Hydroxyethyl)-3-oxocyclopentanecarboxylic acid

Cat. No. B8606576
M. Wt: 172.18 g/mol
InChI Key: FDSHMBRFAUXIEB-UHFFFAOYSA-N
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Patent
US07700591B2

Procedure details

tert-Butyl 1-[1-(acetyloxy)ethyl]-3,3-dimethoxycyclopentanecarboxylate (8.04 g, 25.4 mmol) was dissolved in anhydrous 4N HCl in dioxane (ca. 50 mL) and 5 mL of water was added (this was a mistake which led to inadvertent hydrolysis of the acetate). The reaction mixture was stirred at rt for 5 h, then was concentrated. Purification by flash chromatography (silica, 8% methanol/DCM) afforded 1-(1-hydroxyethyl)-3-oxocyclopentanecarboxylic acid.
Name
tert-Butyl 1-[1-(acetyloxy)ethyl]-3,3-dimethoxycyclopentanecarboxylate
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:7]1([C:16]([O:18]C(C)(C)C)=[O:17])[CH2:11][CH2:10][C:9](OC)([O:12]C)[CH2:8]1)[CH3:6])(=O)C.C([O-])(=O)C>Cl.O1CCOCC1.O>[OH:4][CH:5]([C:7]1([C:16]([OH:18])=[O:17])[CH2:11][CH2:10][C:9](=[O:12])[CH2:8]1)[CH3:6]

Inputs

Step One
Name
tert-Butyl 1-[1-(acetyloxy)ethyl]-3,3-dimethoxycyclopentanecarboxylate
Quantity
8.04 g
Type
reactant
Smiles
C(C)(=O)OC(C)C1(CC(CC1)(OC)OC)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 8% methanol/DCM)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(C)C1(CC(CC1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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